2-methyl-3-(4-methylphenyl)propanoic Acid
Overview
Description
“2-methyl-3-(4-methylphenyl)propanoic Acid” is also referred to as α,4-Dimethylphenylacetic acid . It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . The molecular formula is C10H12O2 .
Synthesis Analysis
The synthesis of “2-methyl-3-(4-methylphenyl)propanoic Acid” can be achieved from the reaction of pinonic acid with bromine in water . It can also be synthesized from 2-(4-methylphenyl)propanenitrile .Molecular Structure Analysis
The molecular structure of “2-methyl-3-(4-methylphenyl)propanoic Acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis
“2-methyl-3-(4-methylphenyl)propanoic Acid” has a melting point of 37-42 °C and a boiling point of 231.67°C (rough estimate) . Its density is approximately 1.0041 (rough estimate) and it has a refractive index of 1.518-1.52 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Enantioseparation and Chromatography
- Countercurrent chromatography successfully enantioseparated 2-(3-methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector. This process emphasized the impact of the methyl group's position on the benzene ring in enantiorecognition (Yang Jin et al., 2020).
Chemical Synthesis and Catalysis
- A study on the rearrangement of ketalization of 2-(4-methylphenyl) propanoic acid used zinc acetate and cuprous chloride as catalysts, achieving a high yield of 89% (He Chong-heng, 2010).
Pharmacology and Bioactivity
- Research on the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds, including variants of propanoic acid, which showed modest inhibitory activities in anti-inflammatory studies (Xiaolei Ren et al., 2021).
- Another study synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, confirming its structure through various spectral methods and indicating potential for further pharmacological investigation (Zhang Dan-shen, 2009).
Materials Science
- The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate explored its electronic properties and thermal analysis for potential applications in materials science (S. Kotteswaran et al., 2016).
Safety and Hazards
“2-methyl-3-(4-methylphenyl)propanoic Acid” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
2-methyl-3-(4-methylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQYRLHEYPLEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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